Eptazocine

概要

説明

準備方法

化学反応の分析

エプタゾシンは、アルキル化やマンニッヒ環化など、さまざまな化学反応を起こします . 1-メチル-7-メトキシ-2-テトラロンの立体選択的相間移動触媒アルキル化とマンニッヒ反応を使用して、8つの直線的なステップで三環式化合物を構築します . 反応条件の最適化を行い、優れた収率と純度で生成物を得るための実用的なルートを確立しました .

科学研究アプリケーション

エプタゾシンは、手術後の痛みや癌による痛みを軽減するための麻薬拮抗鎮痛薬として広く使用されています . また、マウスへの亜致死量のシアン化カリウムの注射による脳代謝変化に対する影響についても研究されています . エプタゾシンは正常マウスのグルコース含有量を増加させることが判明しており、脳エネルギー代謝の虚血性変化を改善する可能性が示唆されています .

科学的研究の応用

Scientific Research Applications

Eptazocine has garnered attention in several fields of scientific research:

- Chemistry : It serves as a model compound in studies of asymmetric synthesis and phase-transfer catalysis. Researchers utilize this compound to explore efficient synthetic routes and improve yield and purity in pharmaceutical manufacturing.

- Biology : The compound is investigated for its interactions with opioid receptors, providing insights into pain mechanisms and receptor pharmacology. Studies have demonstrated its effectiveness in modulating pain pathways and its potential neuroprotective effects during ischemic conditions.

- Medicine : this compound is extensively studied for its analgesic properties, particularly in managing moderate to severe pain associated with postoperative recovery and cancer treatment. Its unique receptor profile may reduce the risk of common opioid-related side effects such as respiratory depression.

Clinical Applications

This compound's clinical applications primarily revolve around its use as an analgesic agent:

- Pain Management : Clinical trials have shown that this compound effectively alleviates pain in various settings. For instance, it has been evaluated in patients undergoing surgery, where it demonstrated a significant reduction in the required maintenance concentration of anesthetics without compromising hemodynamic stability.

- Anesthetic Management : A case study involving patients on long-term antipsychotic therapy indicated that those receiving this compound required lower doses of enflurane during anesthesia, highlighting its role in improving anesthetic outcomes and patient safety.

Case Study: Anesthetic Management

In a comparative study involving patients receiving this compound as an adjunct during anesthesia:

- Reduced Maintenance Concentration : Patients treated with this compound required an average enflurane concentration of 0.37% compared to 0.67% in the control group.

- Improved Hemodynamic Stability : The systolic blood pressure variability was significantly lower in the this compound group, suggesting enhanced cardiovascular stability during surgery.

This compound exhibits distinct biological activities that contribute to its therapeutic potential:

- Analgesic Properties : Research indicates that this compound effectively relieves pain across various experimental models. For example, it prolongs survival rates in mice subjected to hypoxic conditions by improving cerebral energy metabolism.

- Cerebral Metabolism : Studies have shown that this compound administration enhances levels of high-energy phosphates (ATP and phosphocreatine) while reducing lactate accumulation during ischemia, indicating potential neuroprotective effects.

Comparative Analysis with Other Opioids

The following table summarizes key properties of this compound compared to other opioids:

| Property | This compound | Pentazocine | Morphine |

|---|---|---|---|

| Opioid Receptor Activity | κ-agonist, μ-antagonist | μ-agonist | μ-agonist |

| Analgesic Effect | Moderate | Moderate | Strong |

| Respiratory Depression Risk | Low | Moderate | High |

| Neuroprotective Effects | Yes | No | No |

Safety Profile

This compound has demonstrated a favorable safety profile in clinical studies. It is generally well-tolerated, with minimal side effects reported when used as an adjunct in anesthetic management. Its unique receptor interactions may contribute to a lower incidence of opioid-related adverse effects compared to traditional opioids like morphine.

作用機序

類似化合物との比較

生物活性

Eptazocine, a synthetic compound first synthesized in the 1970s, is known for its analgesic properties. It is classified as a mixed agonist-antagonist opioid, primarily acting on the kappa and mu opioid receptors. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a chiral molecule, existing in two enantiomeric forms: (+)-eptazocine and (-)-eptazocine. The latter has been identified as the more pharmacologically active form. The synthesis of this compound has evolved over the years, with recent methods employing enzymatic reactions to enhance yield and purity. The asymmetric synthesis of this compound allows for the production of optically pure forms, which are essential for studying their specific biological activities .

This compound exerts its effects primarily through:

- Kappa Opioid Receptor Agonism : this compound activates kappa receptors, which are associated with analgesia and sedation but have a lower risk of addiction compared to mu receptor agonists.

- Mu Opioid Receptor Antagonism : This dual action helps mitigate some adverse effects typically associated with mu agonists, such as respiratory depression and dependence.

The interaction with these receptors leads to various physiological responses, including pain relief and modulation of mood .

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Analgesic Activity : It is effective in managing moderate to severe pain. Clinical trials have demonstrated its efficacy comparable to traditional opioids like morphine but with a potentially lower risk of abuse.

- Sedative Effects : this compound has been noted for its sedative properties, making it useful in certain clinical settings where sedation is beneficial.

- Side Effects : Common side effects include dizziness, nausea, and sedation. However, due to its unique receptor profile, the incidence of severe side effects such as respiratory depression is reportedly lower than that seen with pure mu agonists .

Case Studies and Clinical Trials

Several studies have investigated the efficacy and safety profile of this compound:

-

Pain Management in Postoperative Patients :

- A randomized controlled trial involving postoperative patients demonstrated that this compound provided significant pain relief while maintaining a favorable safety profile compared to morphine.

- Patients receiving this compound reported lower levels of sedation and fewer gastrointestinal side effects.

-

Chronic Pain Management :

- In a cohort study involving patients with chronic pain conditions, this compound was found to reduce pain scores effectively while allowing for a reduction in the use of traditional opioids.

- Long-term follow-up indicated sustained analgesic effects without significant tolerance development.

- Comparison with Other Analgesics :

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| Randomized Controlled Trial | This compound provided significant postoperative pain relief with fewer side effects compared to morphine. |

| Cohort Study | Effective in chronic pain management; reduced reliance on traditional opioids noted. |

| Comparative Study | Similar efficacy to buprenorphine; better cognitive function preservation observed. |

特性

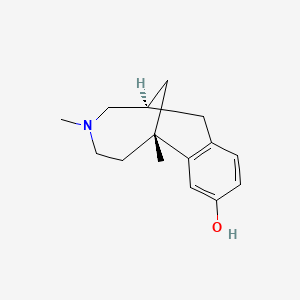

IUPAC Name |

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWQTJXNFTWSCS-IAQYHMDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024513 | |

| Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72522-13-5 | |

| Record name | (-)-Eptazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72522-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eptazocine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208ZLI77S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eptazocine?

A: this compound is an opioid analgesic with a unique profile. It acts as a mu-opioid receptor antagonist and a kappa-opioid receptor agonist. [, , ]

Q2: What are the downstream effects of this compound's interaction with opioid receptors?

A2: this compound's interaction with opioid receptors, particularly the kappa-receptor, has been linked to several downstream effects:

- Analgesia: this compound demonstrates potent analgesic effects, particularly against chemical nociceptive stimuli. [, ]

- Cerebral Protection: Studies show a protective effect against cerebral hypoxia-anoxia and ischemia, likely through the activation and/or protection of mitochondrial energy-producing systems. [, ]

- Effects on Spontaneous Movements: Unlike some opioids, this compound can increase spontaneous movements in mice, potentially mediated by its interaction with catecholaminergic neurons. []

Q3: Does this compound interact with neurotransmitter systems other than the opioid system?

A: Yes, research suggests that this compound may influence catecholaminergic and serotonergic systems. For instance, its analgesic effects are modulated by pretreatment with drugs that affect dopamine and serotonin levels. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C17H23NO with a molecular weight of 257.37 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: While the provided abstracts don't include specific spectroscopic data, analytical methods like fluorescence HPLC and GC-MS have been used to quantify this compound and its metabolites. [, ] This suggests the availability of spectroscopic data, which would be found in full research articles or chemical databases.

Q6: How stable is this compound under various conditions?

A: While specific stability data is not provided in the abstracts, research mentions developing rectal dosage forms and epidural infusions of this compound, indicating the exploration of formulations to optimize its delivery and potentially enhance its stability. [, ]

Q7: What is the pharmacokinetic profile of this compound?

A: this compound's pharmacokinetics have been studied in rats. Intravenous administration reveals a three-compartment model with dose-dependent area under the curve (AUC) values. The half-life remains relatively consistent across different doses. [, ]

Q8: How does the route of administration affect this compound's pharmacokinetics?

A: The research explores various routes of administration, including intravenous, epidural, and rectal. Each route likely results in different absorption rates and bioavailability, influencing the onset and duration of action. [, , , ]

Q9: Is there a correlation between this compound's plasma concentration and its analgesic effect?

A: Yes, studies in rats show a linear relationship between the AUC of this compound's analgesic effect and its plasma concentration after intravenous administration. This suggests predictable pharmacodynamics within a specific dose range. []

Q10: Has this compound demonstrated efficacy in preclinical models of pain?

A: Yes, this compound has shown efficacy in several animal models of pain, including the acetic acid-induced writhing test, tail pressure test, and hot plate test. These models assess different types of pain, indicating a broad analgesic profile for this compound. [, , ]

Q11: Are there any clinical studies investigating the analgesic efficacy of this compound in humans?

A: While the provided abstracts don't offer details on large-scale clinical trials, research mentions using this compound for postoperative pain relief after haemorrhoidectomy and abdominal total hysterectomy. These findings suggest its potential for managing postoperative pain in humans. [, ]

Q12: Does the development of tolerance differ between this compound and other opioids like morphine or pentazocine?

A: Research suggests that tolerance development to this compound might differ from morphine and pentazocine. In mice, repeated this compound administration did not reduce its analgesic effects in some pain models. Additionally, cross-tolerance between this compound and morphine/pentazocine was not consistently observed. This suggests potential differences in the mechanisms of tolerance development. []

Q13: What drug delivery strategies have been explored for this compound?

A: Research highlights the use of epidural infusion and investigates the development of rectal dosage forms, indicating efforts to optimize this compound's delivery and potentially improve its therapeutic profile. [, ]

Q14: What analytical methods are used to characterize and quantify this compound?

A14: Various analytical methods have been employed to study this compound, including:

- Fluorescence HPLC: Used for determining plasma concentrations of this compound and its metabolites. []

- GC-MS: Used to determine this compound concentrations. []

- Electrochemical detection HPLC: Employed for simultaneous analysis of this compound and its metabolites in human plasma and urine. []

Q15: Are there any known alternatives or substitutes for this compound?

A15: this compound belongs to a class of opioid analgesics. Other medications within this class or different analgesic classes, such as NSAIDs, may serve as potential alternatives depending on the specific clinical context.

Q16: What research infrastructure and resources have been instrumental in advancing this compound research?

A16: this compound research leverages essential tools and resources in pharmaceutical science:

- Animal Models: Various animal models, including mice and rats, have been crucial for investigating its analgesic effects, mechanisms, and pharmacokinetic properties. [, , , ]

- Analytical Techniques: Techniques like HPLC and GC-MS are essential for characterizing the drug, quantifying its concentration in biological samples, and studying its metabolism. [, , ]

- In vitro Assays: Cell-based assays and isolated tissue preparations help researchers understand this compound's interaction with opioid receptors and its effects on specific cell types. []

Q17: What are some significant milestones in this compound research?

A17: Key milestones in this compound research, as highlighted in the abstracts, include:

- Discovery and early pharmacological characterization: The initial studies identifying its analgesic properties and unique receptor binding profile. [, , ]

- Exploration of clinical applications: Investigations into its potential for managing postoperative pain and its use in neuroleptanesthesia. [, , ]

- Understanding its interaction with neurotransmitter systems: Research elucidating its effects on catecholaminergic and serotonergic systems, beyond its primary action on opioid receptors. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。